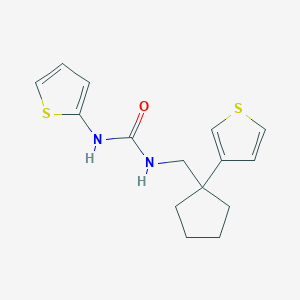

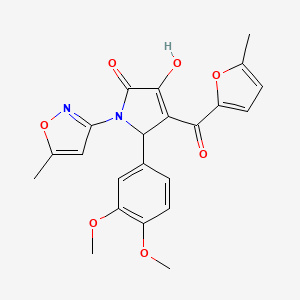

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, also known as TPCUM, is a small molecule that has been studied for its potential therapeutic applications. TPCUM is a urea derivative that contains two thiophene rings, which are known to have various biological activities.

Scientific Research Applications

Flexible Urea and Thiourea Derivatives as Acetylcholinesterase Inhibitors

Research on flexible urea and thiourea derivatives, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, has demonstrated potential for antiacetylcholinesterase activity. These compounds are designed to optimize conformational flexibility and spacer length, showing that an aromatic residue is not a prerequisite for activity. Such findings suggest applications in developing treatments for conditions like Alzheimer's disease where acetylcholinesterase inhibition is beneficial (Vidaluc et al., 1995).

Urea and Thiourea Derivatives in Stereochemical and Structural Studies

The synthesis and structural analysis of urea and thiourea derivatives from various aminomethyl cyclopentanols and cyclohexanols highlight the intricate stereochemistry and potential for forming unique heterocyclic structures. Such research aids in understanding the chemical behavior and potential applications of these compounds in material science and catalysis (Fülöp et al., 1985).

Anion Receptors and Organocatalysis Applications

Non-racemic atropisomeric (thio)ureas have been explored as neutral enantioselective anion receptors for amino-acid derivatives. The findings indicate modest enantioselectivities and suggest applications in bifunctional organocatalysis. The research sheds light on the structural requisites for achieving high binding affinities and the impact of thiourea versus urea groups on complexation behavior (Roussel et al., 2006).

Conformational Adjustments in Urea and Thiourea Assemblies

Studies on conformational adjustments in urea and thiourea-based assemblies, involving compounds like 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea, demonstrate the importance of intramolecular hydrogen bonding and the impact of structural variations on self-assembly properties. These insights are crucial for the design of molecular materials and sensors (Phukan et al., 2016).

Urea Derivatives as Cytokinins in Plant Biology

Some urea derivatives exhibit cytokinin-like activity, significantly influencing cell division and differentiation in plants. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have been extensively used in plant morphogenesis studies. This application underscores the potential of urea derivatives in agriculture and plant biotechnology (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-thiophen-2-yl-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c18-14(17-13-4-3-8-20-13)16-11-15(6-1-2-7-15)12-5-9-19-10-12/h3-5,8-10H,1-2,6-7,11H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPZKRWPTJUBQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NC2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2569207.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2569212.png)

![2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2569213.png)

![2-(6-isopropyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2569217.png)

![2-[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2569218.png)

![4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide](/img/structure/B2569222.png)

![N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2569226.png)

![2-(4-fluorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2569229.png)